2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride
Description
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a benzofuran ring substituted with an aminomethyl group and a carboxylic acid group
Properties
IUPAC Name |
2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-6-8-4-7(11(13)14)2-3-9(8)15-10(6)5-12;/h2-4H,5,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPZVDYJODNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminomethyl group and the carboxylic acid group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzofuran ring.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Common precursors include substituted benzofurans and amines.
- Reagents : Catalysts such as palladium or other metal catalysts are frequently used in cyclization reactions.
- Yield : The yield of 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid; hydrochloride can vary based on the synthetic route, typically ranging from 50% to 85% depending on the method employed.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Studies have shown that derivatives of benzofuran compounds possess significant antimicrobial properties. For instance, variants of 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
The compound acts as a selective agonist for cannabinoid receptor type 2 (CB2), which is implicated in modulating inflammation. Research has indicated that compounds with similar structures can suppress microglial activation and neuroinflammation, suggesting potential applications in treating neuropathic pain and other inflammatory conditions .
Therapeutic Applications
Given its biological activities, 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid; hydrochloride is being explored for various therapeutic applications:
Neuropathic Pain Management
The compound's role as a CB2 agonist positions it as a potential therapeutic agent for neuropathic pain management. Preclinical studies have shown efficacy in models of spinal nerve ligation and paclitaxel-induced neuropathy without affecting locomotor behavior, indicating a favorable side effect profile .
Cancer Treatment
Emerging research suggests that compounds with similar scaffolds can inhibit the growth of various cancer cell lines by targeting receptor tyrosine kinases associated with tumor proliferation . This opens avenues for the development of novel anticancer therapies utilizing derivatives of this compound.
Case Studies
Several studies highlight the practical applications of 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid; hydrochloride:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A heterocyclic amine with a thiazole core, known for its use in medicinal chemistry.
Isoxazole Derivatives: Compounds with a five-membered ring containing one oxygen and one nitrogen atom, known for their wide range of biological activities.
Uniqueness
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid; hydrochloride, with the CAS number 2344678-70-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 205.21 g/mol
- Structure : The compound features a benzofuran core, which is known for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
2. Anticancer Properties
Research has highlighted the potential of benzofuran derivatives in cancer therapy. In particular, compounds with structural similarities to 2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid have been investigated for their ability to inhibit specific cancer cell lines. For example, studies demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
3. Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has been explored, particularly its influence on GABAergic transmission. By inhibiting GABA aminotransferase (GABA-AT), it may increase GABA levels in the brain, which can be beneficial for treating conditions like epilepsy and anxiety disorders .
The biological activities of 2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as GABA-AT, which is crucial for maintaining neurotransmitter balance in the brain.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating specific signaling pathways that lead to cellular stress responses.
- Antimicrobial Mechanisms : The structural features allow it to penetrate bacterial membranes and interfere with essential cellular functions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to 2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments on human breast cancer cell lines showed that treatment with a related benzofuran derivative led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, supporting the compound's role as an anticancer agent .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against resistant strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Neuropharmacological | Increases GABA levels | Inhibition of GABA aminotransferase |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via amine formation and cyclocondensation using 2-amino-5-chloro-2'-fluorobenzophenone, 2-diethyl-aminoethyl chloride hydrochloride, and ethyl glycinate. The reaction proceeds under conditions promoting hydrochloride salt formation, typically involving polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Yield optimization requires strict control of stoichiometry, pH (maintained acidic for hydrochloride stability), and exclusion of moisture to prevent side reactions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify the benzofuran backbone, aminomethyl group ( 3.2–3.8 ppm), and methyl substituents.
- Mass Spectrometry (HRMS) : To confirm the molecular ion peak ([M+H] at m/z 252.1) and fragmentation patterns.
- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, particularly for resolving ambiguities in substituent positioning .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Waste Disposal : Segregate waste and transfer to certified hazardous waste handlers to avoid environmental contamination.
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., hypnotic vs. anxiolytic effects)?
Discrepancies may arise from differences in assay models (e.g., in vitro receptor binding vs. in vivo behavioral studies) or dosage regimes . To resolve:
- Compare receptor affinity profiles (e.g., GABA vs. serotonin receptors) across studies.
- Conduct dose-response analyses in standardized animal models (e.g., rodent open-field tests for anxiolytic activity vs. pentobarbital-induced sleep for hypnotic effects).
- Validate purity and salt form (hydrochloride vs. free base), as pharmacokinetics vary significantly .
Q. What strategies optimize the compound's stability under various pH and temperature conditions?
- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–8. Monitor via HPLC for hydrolysis of the benzofuran ring or decarboxylation.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C for hydrochloride form).
- Formulation : Lyophilization or encapsulation in cyclodextrins improves aqueous stability .
Q. How to design experiments to elucidate the compound's metabolic pathways?
- In Vitro Models : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
- Isotopic Labeling : Introduce C at the aminomethyl group to track metabolic cleavage.
- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic routes .
Q. What computational methods predict the compound's interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (PDB: 6HUO). Focus on hydrogen bonding with α1-subunit residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. halogen groups) on potency using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
